N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide
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Overview
Description
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is a compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Mechanism of Action
Mode of Action
Based on its structural similarity to other quinazolinone derivatives, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Pharmacokinetics
The presence of the amide group could potentially enhance water solubility, aiding absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide typically involves the reaction of anthranilic acid derivatives with appropriate amides . One common method includes the use of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinazolinone core .
Scientific Research Applications
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Medicine: Research has shown its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide
- 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas
Uniqueness
N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-phenylbutanamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylbutanamide moiety enhances its potential as a multifunctional therapeutic agent .
Properties
IUPAC Name |
N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-18-26-23-12-6-5-11-22(23)25(30)28(18)21-16-14-20(15-17-21)27-24(29)13-7-10-19-8-3-2-4-9-19/h2-6,8-9,11-12,14-17H,7,10,13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHKXHCBDDGUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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